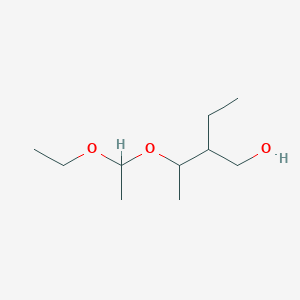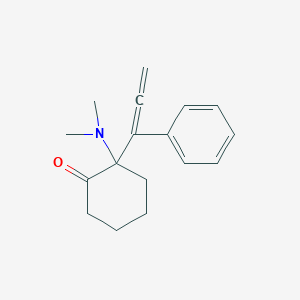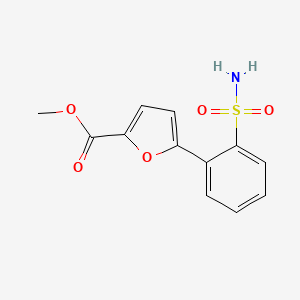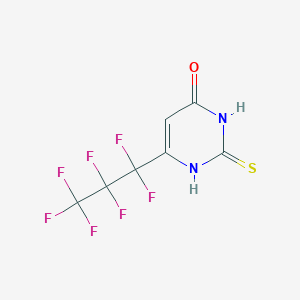
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is a chemical compound with the molecular formula C₁₁H₁₅NO₄P⁺ and a molecular weight of 256.215 g/mol This compound is characterized by the presence of an anilino group, a carboxypropyl group, and a hydroxymethyl group attached to an oxophosphanium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium typically involves the reaction of aniline with a carboxypropyl derivative and a hydroxymethylphosphine oxide. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced phosphine derivatives.
Substitution: The anilino and carboxypropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and phosphine oxides.
Reduction: Formation of reduced phosphine derivatives.
Substitution: Formation of substituted anilino or carboxypropyl derivatives.
Applications De Recherche Scientifique
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxymethyl and carboxypropyl groups play a crucial role in its binding affinity and specificity, while the anilino group contributes to its overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphine: Similar structure but lacks the oxophosphanium core.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonium: Contains a phosphonium core instead of oxophosphanium.
(3-Anilino-3-carboxypropyl)(hydroxymethyl)phosphonate: Contains a phosphonate group instead of oxophosphanium.
Uniqueness
(3-Anilino-3-carboxypropyl)(hydroxymethyl)oxophosphanium is unique due to its oxophosphanium core, which imparts distinct chemical and biological properties. This core structure enhances its reactivity and stability, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
89915-98-0 |
|---|---|
Formule moléculaire |
C11H15NO4P+ |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
(3-anilino-3-carboxypropyl)-(hydroxymethyl)-oxophosphanium |
InChI |
InChI=1S/C11H14NO4P/c13-8-17(16)7-6-10(11(14)15)12-9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2/p+1 |
Clé InChI |
PSKBBBLKLUOPKE-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C=C1)NC(CC[P+](=O)CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





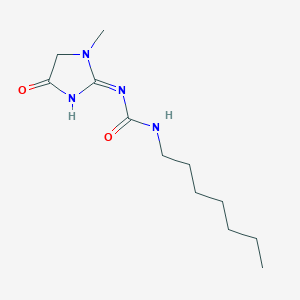
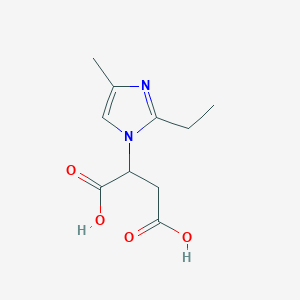
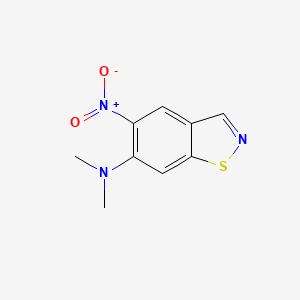
![1-[4-(Methanesulfinyl)phenyl]propan-2-one](/img/structure/B14388790.png)
![2-(4-Methoxyanilino)-4H-pyrido[3,2-e][1,3]selenazin-4-one](/img/structure/B14388792.png)
![N-Methoxy-N-methyl-N'-[4-(4-phenoxybutoxy)phenyl]urea](/img/structure/B14388800.png)

